Docos-17-en-1-ol
Description
Docos-17-en-1-ol (IUPAC name: henicos-17-en-1-ol) is a long-chain unsaturated fatty alcohol with a 22-carbon backbone and a double bond at position 16. Long-chain alkenols like this compound are critical in industrial applications, including surfactants, lubricants, and bioactive molecule synthesis. Their physical and chemical behaviors are influenced by chain length, double bond position, and functional group interactions .
Properties
CAS No. |
62803-22-9 |
|---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
docos-17-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h5-6,23H,2-4,7-22H2,1H3 |
InChI Key |
UYNVGYWDQJIQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Docos-17-en-1-ol can be synthesized through the reduction of corresponding fatty acids or esters. One common method involves the hydrogenation of docosenoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of natural fats and oils, followed by hydrogenation. The process involves the saponification of triglycerides to release free fatty acids, which are then hydrogenated to yield the desired fatty alcohol. This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Docos-17-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to yield docosanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for the reduction of the double bond.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Docos-17-enal or docos-17-enoic acid.
Reduction: Docosanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Docos-17-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the metabolism and function of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
Mechanism of Action
The mechanism of action of docos-17-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Docos-17-en-1-ol with structurally related alcohols and alkenols:
*Estimated based on chain length trends; †Predicted via SILICOS-IT model ; ‡Data from analogous cyclic alkenols .
Key Observations:
- Chain Length Impact : Longer chains (e.g., C22 vs. C12) reduce solubility and increase hydrophobicity (higher Log P). This compound’s predicted Log P (9.2) exceeds Dodecan-1-ol’s (5.8), aligning with trends in lipid solubility .
- Double Bond Position : The terminal double bond in this compound likely lowers its melting point compared to saturated analogs, similar to Cyclododec-3-en-1-ol, which has a higher solubility than its saturated counterpart .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
